Cas no 1082392-22-0 (Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl-)

Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl- structure
1082392-22-0 structure
Product name:Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl-
CAS No:1082392-22-0
MF:C10H14FNO
MW:183.22266626358
CID:5273576

Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol
    • Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl-
    • Inchi: 1S/C10H14FNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3
    • InChI Key: QUWQIRUTHYMPGM-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C)C(CCN)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • XLogP3: 1
  • Topological Polar Surface Area: 46.2

Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-683057-0.1g
3-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol
1082392-22-0
0.1g
$653.0 2023-03-10
Enamine
EN300-683057-0.5g
3-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol
1082392-22-0
0.5g
$713.0 2023-03-10
Enamine
EN300-683057-1.0g
3-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol
1082392-22-0
1g
$0.0 2023-06-07
Enamine
EN300-683057-10.0g
3-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol
1082392-22-0
10.0g
$3191.0 2023-03-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01095045-1g
3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol
1082392-22-0 95%
1g
¥3220.0 2023-04-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01095045-5g
3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol
1082392-22-0 95%
5g
¥9352.0 2023-04-06
Enamine
EN300-683057-0.05g
3-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol
1082392-22-0
0.05g
$624.0 2023-03-10
Enamine
EN300-683057-2.5g
3-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol
1082392-22-0
2.5g
$1454.0 2023-03-10
Enamine
EN300-683057-0.25g
3-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol
1082392-22-0
0.25g
$683.0 2023-03-10
Enamine
EN300-683057-5.0g
3-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol
1082392-22-0
5.0g
$2152.0 2023-03-10

Additional information on Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl-

Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl- (CAS No. 1082392-22-0): A Comprehensive Overview

Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl-, identified by its CAS number 1082392-22-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, presents a promising platform for the development of novel therapeutic agents and fine chemicals. Its molecular structure incorporates a benzene ring substituted with a fluoro group, a methyl group, and an α-(2-aminoethyl) side chain, which collectively contribute to its distinct chemical properties and potential biological activities.

The< strong>fluoro substituent in the molecule is particularly noteworthy, as fluorine atoms are frequently employed in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. In recent years, the incorporation of fluorine into drug candidates has been extensively studied due to its ability to influence both the physical-chemical properties and the biological efficacy of molecules. The presence of a< strong>fluoro group in Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl- suggests that this compound may exhibit enhanced lipophilicity and improved bioavailability, making it a valuable candidate for further exploration in drug design.

The< strong>methyl group at the 3-position of the benzene ring further diversifies the electronic environment of the molecule, potentially influencing its reactivity and interaction with biological targets. Methyl groups are commonly found in natural products and pharmaceuticals, where they can serve as steric or electronic modulators. The combination of a< strong>methyl group with a< strong>fluoro substituent in Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl- may confer unique properties that are not observed in simpler aromatic compounds.

The α-(2-aminoethyl) side chain adds another layer of complexity to the molecule, introducing both an amine functional group and an ethylene bridge. Amines are versatile pharmacophores that can participate in hydrogen bonding interactions with biological targets, while the ethylene bridge can influence the conformational flexibility of the molecule. This side chain may also serve as a point for further functionalization, allowing for the synthesis of derivatives with tailored properties.

In terms of synthetic applications, Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl- represents an interesting intermediate for constructing more complex molecules. The presence of multiple reactive sites—such as the hydroxyl group on the benzyl alcohol moiety, the amine on the side chain, and potential positions for further substitution—makes this compound a versatile building block for organic synthesis. Researchers have leveraged similar structural motifs in the development of novel agrochemicals and pharmaceuticals, highlighting the utility of such intermediates in industrial applications.

The< strong>CAS number 1082392-22-0 provides a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This standardized nomenclature system ensures that researchers around the world can accurately reference and retrieve information about Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl-, thereby promoting collaboration and reproducibility in chemical research.

In recent years, there has been growing interest in developing new methodologies for fluorinated compound synthesis due to their widespread use in pharmaceuticals. The synthesis of< strong>Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl-, with its< strong>fluoro-substituted benzene ring, aligns with this trend. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and selective introductions of fluorine atoms into organic molecules. These methods have significantly advanced fluorinated drug discovery programs and have been instrumental in developing next-generation therapeutics.

The potential biological activity of Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl- remains an area of active investigation. Preliminary studies suggest that compounds with similar structural features may exhibit properties relevant to various therapeutic areas. For instance, the combination of an amine group and a fluoro substituent has been explored in the development of kinase inhibitors and other enzyme-targeted drugs. The unique structural framework provided by this compound could make it a valuable scaffold for designing molecules with improved pharmacological profiles.

The role of computational chemistry has also become increasingly important in evaluating the potential biological activity of novel compounds like< strong>Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl-. Molecular modeling techniques allow researchers to predict how a molecule might interact with biological targets at atomic resolution. These predictions can guide experimental efforts by identifying promising leads and optimizing molecular structures before costly synthesis attempts are made.

In conclusion,< strong>Benzenemethanol, α-(2-aminoethyl)-4-fluoro-3-methyl-, identified by its CAS number 1082392-22-0, is a structurally complex organic compound with significant potential in pharmaceutical research and development. Its unique combination of substituents—particularly the< strong>methyl,< strong>fluoro, andα-(2-aminoethyl) groups—makes it an intriguing candidate for further exploration as both an intermediate and a lead compound. The ongoing advancements in synthetic methodologies and computational chemistry continue to enhance our ability to harness such compounds for therapeutic applications.

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